Butanethioic acid, S-(5-((((4-methylphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester
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Overview
Description
Butanethioic acid, S-(5-((((4-methylphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound that features a thiadiazole ring, a thioester group, and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioic acid, S-(5-((((4-methylphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, introduction of the thioester group, and the attachment of the aromatic amine. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce the environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Butanethioic acid, S-(5-((((4-methylphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic amine can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted thiadiazoles, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In chemistry, Butanethioic acid, S-(5-((((4-methylphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the thiadiazole ring and aromatic amine suggests that it could interact with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, research may focus on the compound’s potential therapeutic effects. Its ability to undergo various chemical reactions could be leveraged to design prodrugs or active pharmaceutical ingredients with specific biological targets.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of Butanethioic acid, S-(5-((((4-methylphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and aromatic amine can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and thioesters, such as:
- Ethanethioic acid, S-(4-methylphenyl) ester
- Butanethioic acid, S-(4-methylphenyl) ester
Uniqueness
What sets Butanethioic acid, S-(5-((((4-methylphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
86910-90-9 |
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Molecular Formula |
C14H16N4OS3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
S-[5-[(4-methylphenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl] butanethioate |
InChI |
InChI=1S/C14H16N4OS3/c1-3-4-11(19)21-14-18-17-13(22-14)16-12(20)15-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H2,15,16,17,20) |
InChI Key |
VCATYZSKEOTEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SC1=NN=C(S1)NC(=S)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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